6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione
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Overview
Description
Molecular Structure Analysis
The molecular structure of “6-(4-Bromo-2-fluorophenyl)benzodbenzazepine-5,7-dione” is characterized by a benzodiazepine core structure, which consists of a benzene ring fused to a diazepine ring . The specific compound has bromine and fluorine substitutions on its core benzodiazepine skeleton .Scientific Research Applications
Dopamine Receptor Affinity
The research by Neumeyer et al. (1991) on a related compound, 3-allyl-6-bromo-7,8-dihydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepine, shows high affinity at D1 dopamine receptors. This indicates potential utility in studying dopamine-related neurological processes and could be relevant to the study of 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione, given its structural similarity (Neumeyer et al., 1991).
Antimicrobial Properties
Desai et al. (2013) synthesized fluorobenzamides with a fluorine atom at the 4th position of the benzoyl group, showing significant antimicrobial activity. The presence of fluorine in the structure, similar to 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione, is crucial for enhancing antimicrobial efficacy (Desai et al., 2013).
Synthesis and Biological Activity Studies
Saingar et al. (2011) studied the synthesis of biologically active 1H-1,4-diazepines, which have shown antimicrobial, antifungal, and anthelmintic activity. The structural relation to benzazepines suggests possible similar applications for 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione in biological studies (Saingar et al., 2011).
Supramolecular Structures
Blanco et al. (2008) explored the supramolecular structures of tetrahydro-1,4-epoxy-1-benzazepines, highlighting the influence of peripheral substituents on molecular aggregation patterns. This research could be applicable to understanding the structural dynamics of 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione (Blanco et al., 2008).
CDK2 Inhibitors in Tumor Cells
Bawazir and Rahman (2020) synthesized novel fluorinated 1,5-disubstituted-1,3,5-triazepine-6,7-diones, exhibiting potential activity against CDK2 in tumor cells. This indicates a potential avenue for cancer research using related compounds like 6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione (Bawazir & Rahman, 2020).
Anticancer Agent Development
Molinari et al. (2015) developed 1H-Benzo[f]indazole-4,9-dione derivatives with significant in vitro antiproliferative activity, suggesting a potential research direction in developing anticancer agents using structurally similar compounds (Molinari et al., 2015).
Mechanism of Action
While the specific mechanism of action for “6-(4-Bromo-2-fluorophenyl)benzodbenzazepine-5,7-dione” is not available, benzodiazepines typically work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .
Safety and Hazards
properties
IUPAC Name |
6-(4-bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11BrFNO2/c21-12-9-10-18(17(22)11-12)23-19(24)15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(23)25/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNRMIULOKFCBQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=C(C=C(C=C4)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Bromo-2-fluorophenyl)benzo[d][2]benzazepine-5,7-dione |
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